1,5-Diaminobiuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diaminobiuret is an organic compound with the chemical formula C2H9N6O2. It is known for its white crystalline appearance and its solubility in water and some organic solvents like ethanol and ether . This compound is significant in various chemical processes and has multiple applications in different fields.
Vorbereitungsmethoden
1,5-Diaminobiuret can be synthesized through several chemical reactions. One common method involves the reaction of biuret with hydrazine hydrate. The reaction is exothermic and requires careful control of temperature and reaction conditions . The industrial production of this compound typically involves the following steps:
- Mixing biuret with hydrazine hydrate.
- Heating the reaction mixture to facilitate the reaction.
- Cooling the mixture and adding ethanol to precipitate the product.
- Filtering and drying the product to obtain pure this compound.
Analyse Chemischer Reaktionen
1,5-Diaminobiuret undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-containing compounds.
Reduction: It can be reduced under specific conditions to yield simpler amine compounds.
Substitution: It can participate in substitution reactions where its amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1,5-Diaminobiuret has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which 1,5-Diaminobiuret exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1,5-Diaminobiuret can be compared with other similar compounds such as:
Biuret: A simpler compound with fewer amino groups.
Hydrazine: A related compound with similar reactivity but different applications.
Urea: A common compound with similar functional groups but different properties. This compound is unique due to its specific structure and reactivity, making it valuable in specialized applications
Eigenschaften
CAS-Nummer |
4375-11-5 |
---|---|
Molekularformel |
C2H7N5O2 |
Molekulargewicht |
133.11 g/mol |
IUPAC-Name |
1-amino-3-(hydrazinecarbonyl)urea |
InChI |
InChI=1S/C2H7N5O2/c3-6-1(8)5-2(9)7-4/h3-4H2,(H3,5,6,7,8,9) |
InChI-Schlüssel |
GFQJOAYQSOWWOE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NC(=O)NN)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.